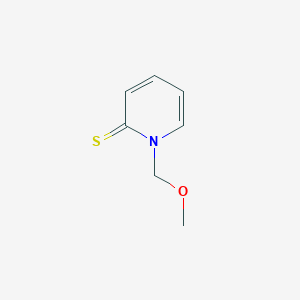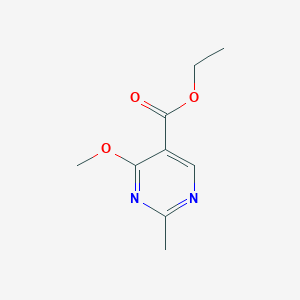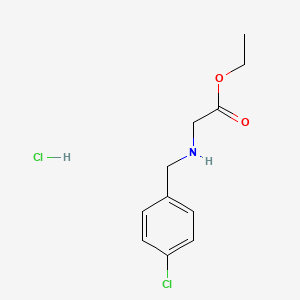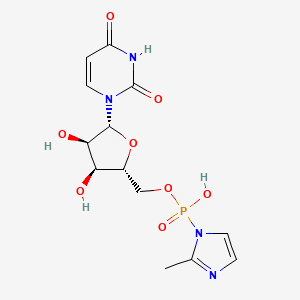![molecular formula C47H50N2O7Si B13094081 TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is a complex chemical structure that combines various functional groups and protective groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of protective groups such as tert-butyldiphenylsilyl (TBDPS) and dimethoxytrityl (DMT). These protective groups are essential for preventing unwanted reactions during subsequent steps.
Core Structure Synthesis: The core structure is synthesized using a series of condensation and cyclization reactions. Common reagents include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Introduction of Protective Groups: The TBDPS and DMT groups are introduced using silylation and tritylation reactions, respectively. These reactions typically require catalysts such as imidazole or pyridine and are carried out at controlled temperatures to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory procedures while ensuring consistency and purity. This often requires the use of automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions protected by TBDPS and DMT groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.
Aplicaciones Científicas De Investigación
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” exerts its effects involves interactions with specific molecular targets. The protective groups (TBDPS and DMT) play a crucial role in modulating the reactivity and stability of the compound. These groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.
Comparación Con Compuestos Similares
Similar Compounds
2-deoxy-D-ribose: A simpler sugar derivative with applications in hair regrowth and wound healing.
2-deoxy-D-glucose: A glucose analog used in cancer research and metabolic studies.
Uniqueness
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is unique due to its combination of protective groups and its potential for selective reactions. This makes it a valuable tool in synthetic chemistry and biological research, offering advantages over simpler compounds like 2-deoxy-D-ribose and 2-deoxy-D-glucose.
Propiedades
Fórmula molecular |
C47H50N2O7Si |
|---|---|
Peso molecular |
783.0 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C47H50N2O7Si/c1-33-31-49(45(51)48-44(33)50)43-30-41(56-57(46(2,3)4,39-18-12-8-13-19-39)40-20-14-9-15-21-40)42(55-43)32-54-47(34-16-10-7-11-17-34,35-22-26-37(52-5)27-23-35)36-24-28-38(53-6)29-25-36/h7-29,31,41-43H,30,32H2,1-6H3,(H,48,50,51)/t41-,42+,43+/m0/s1 |
Clave InChI |
KSODKMGBMXAOIR-VDXPIPGDSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)



![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)



